molecular formula C14H18ClNO3 B4167493 1-(3-chloro-5-ethoxy-4-methoxybenzoyl)pyrrolidine

1-(3-chloro-5-ethoxy-4-methoxybenzoyl)pyrrolidine

Cat. No. B4167493
M. Wt: 283.75 g/mol
InChI Key: QWXVXZBEUUXOFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chloro-5-ethoxy-4-methoxybenzoyl)pyrrolidine, also known as CEMP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. CEMP is a member of the pyrrolidine class of compounds and is structurally similar to other pyrrolidine-based drugs such as piracetam and aniracetam.

Mechanism of Action

The exact mechanism of action of 1-(3-chloro-5-ethoxy-4-methoxybenzoyl)pyrrolidine is not fully understood. However, it is believed to act as a positive allosteric modulator of the AMPA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
1-(3-chloro-5-ethoxy-4-methoxybenzoyl)pyrrolidine has been shown to enhance cognitive function in animal models, including memory consolidation and retrieval. It has also been found to possess anticonvulsant and anti-inflammatory properties. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(3-chloro-5-ethoxy-4-methoxybenzoyl)pyrrolidine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-chloro-5-ethoxy-4-methoxybenzoyl)pyrrolidine in lab experiments is its ability to enhance cognitive function in animal models. This makes it a useful tool for studying learning and memory processes. However, one limitation of using 1-(3-chloro-5-ethoxy-4-methoxybenzoyl)pyrrolidine is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 1-(3-chloro-5-ethoxy-4-methoxybenzoyl)pyrrolidine. One possible direction is to investigate its potential as a treatment for cognitive impairments associated with various diseases such as Alzheimer's disease and schizophrenia. Another direction is to explore its potential as a lead compound for the development of novel drugs with improved cognitive-enhancing properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-chloro-5-ethoxy-4-methoxybenzoyl)pyrrolidine and its biochemical and physiological effects.

Scientific Research Applications

1-(3-chloro-5-ethoxy-4-methoxybenzoyl)pyrrolidine has been studied extensively for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(3-chloro-5-ethoxy-4-methoxybenzoyl)pyrrolidine has been shown to exhibit cognitive-enhancing effects in animal models. In pharmacology, 1-(3-chloro-5-ethoxy-4-methoxybenzoyl)pyrrolidine has been found to possess anticonvulsant and anti-inflammatory properties. In medicinal chemistry, 1-(3-chloro-5-ethoxy-4-methoxybenzoyl)pyrrolidine has been used as a lead compound for the development of novel drugs for the treatment of various diseases.

properties

IUPAC Name

(3-chloro-5-ethoxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-3-19-12-9-10(8-11(15)13(12)18-2)14(17)16-6-4-5-7-16/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXVXZBEUUXOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)N2CCCC2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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